molecular formula C24H24N4O4 B2725993 2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539843-83-9

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2725993
CAS RN: 539843-83-9
M. Wt: 432.48
InChI Key: BHIPWZFEKGRAHR-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule with multiple functional groups. It contains two phenyl rings (one with two methoxy groups and the other with one methoxy group), a tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fused ring system, which likely contributes to its stability. The presence of methoxy groups could influence its reactivity and the way it interacts with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could make it more polar, influencing its solubility in different solvents .

Scientific Research Applications

Anticancer Agent

This compound has shown promising results as a potential anticancer agent . It has demonstrated broad-spectrum anticancer activity, particularly effective against leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Agent

The compound has also been found to have significant antimicrobial activity . It has been particularly active against P. aeruginosa, with some variants of the compound being twice as active as ampicillin against this bacterium .

Intermediate in Drug Synthesis

The compound can be used as an intermediate in the synthesis of other drugs . For instance, it has been used in the preparation of the muscle relaxant papverin .

Synthesis of Modified Diterpene

The compound has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .

Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

The compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Potential Sterol Demethylase Inhibitors (DMIs)

While not directly mentioned in the search results, compounds with similar structures have been used in the search for novel sterol demethylase inhibitors (DMIs) . This suggests that the compound could potentially be used in similar research applications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-30-16-10-7-14(8-11-16)22-21-17(5-4-6-18(21)29)25-24-26-23(27-28(22)24)15-9-12-19(31-2)20(13-15)32-3/h7-13,22H,4-6H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIPWZFEKGRAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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